molecular formula C8H7NO3 B1367063 5-Nitro-1,3-dihydroisobenzofuran CAS No. 52771-99-0

5-Nitro-1,3-dihydroisobenzofuran

Cat. No. B1367063
CAS RN: 52771-99-0
M. Wt: 165.15 g/mol
InChI Key: VZIBAMYIHSHADC-UHFFFAOYSA-N
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Description

5-Nitro-1,3-dihydroisobenzofuran is a chemical compound with the molecular formula C8H7NO3 and a molecular weight of 165.15 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of 5-Nitro-1,3-dihydroisobenzofuran involves a reaction with sodium 2-chloro-5-nitrobenzyloxymethyl trifluoroborate at 100°C .


Molecular Structure Analysis

The molecular structure of 5-Nitro-1,3-dihydroisobenzofuran is represented by the InChI code 1S/C8H7NO3/c10-9(11)8-2-1-6-4-12-5-7(6)3-8/h1-3H,4-5H2 .


Physical And Chemical Properties Analysis

5-Nitro-1,3-dihydroisobenzofuran is a solid or liquid substance . It has a density of 1.36, a boiling point of 298ºC, and a melting point of 90-92ºC .

Scientific Research Applications

Antibacterial and Antifungal Properties

5-Nitro-1,3-dihydroisobenzofuran derivatives have shown significant antibacterial and antifungal properties. A study by Charris et al. (2002) synthesized 5-nitro-2-furfurylidene derivatives and found them effective against various strains of bacteria and yeast, demonstrating their potential as therapeutic agents in treating infections (Charris et al., 2002).

Antimicrobial Activity

The antimicrobial activity of nitrofuran derivatives, including 5-Nitro-1,3-dihydroisobenzofuran, is well-documented. Gadebusch and Basch (1974) noted that certain nitrofuran compounds exhibit significant in vitro antimicrobial activity against a range of bacteria, fungi, and protozoa, highlighting their broad-spectrum antimicrobial potential (Gadebusch & Basch, 1974).

Anti-leishmanial Activity

Studies have shown that nitroaromatic compounds, which include 5-Nitro-1,3-dihydroisobenzofuran derivatives, can inhibit the growth of Leishmania infantum. This suggests a potential application in the treatment of leishmaniasis, a disease caused by parasites transmitted through the bite of sand flies (Dias et al., 2015).

Impact on Gene Expression

Research by Herrlich and Schweiger (1976) indicates that nitrofurans interfere with gene expression in a highly specific manner. This suggests potential applications in the field of genetic research, particularly in understanding the mechanisms of gene regulation (Herrlich & Schweiger, 1976).

Antitubercular Potency

Nitro group-containing compounds like 5-Nitro-1,3-dihydroisobenzofuran have been identified as promising antitubercular agents. Karabanovich et al. (2015) explored the antitubercular potency and toxicity of tetrazole derivatives containing nitro substituents, opening avenues for new treatments against tuberculosis (Karabanovich et al., 2015).

Use in Veterinary Medicine

5-Nitro-1,3-dihydroisobenzofuran derivatives have been utilized in veterinary medicine. Creek et al. (1959) reported on Furadroxyl, a nitrofuran derivative, as a growth stimulant in broiler diets, demonstrating the applicability of these compounds in animal health and nutrition (Creek et al., 1959).

Safety And Hazards

When handling 5-Nitro-1,3-dihydroisobenzofuran, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or contact, seek immediate medical attention .

properties

IUPAC Name

5-nitro-1,3-dihydro-2-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c10-9(11)8-2-1-6-4-12-5-7(6)3-8/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZIBAMYIHSHADC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CO1)C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50498554
Record name 5-Nitro-1,3-dihydro-2-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50498554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitro-1,3-dihydroisobenzofuran

CAS RN

52771-99-0
Record name 5-Nitro-1,3-dihydro-2-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50498554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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